tert-Butyl tridecafluoroheptaneperoxoate

Description

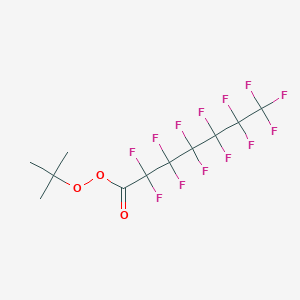

tert-Butyl tridecafluoroheptaneperoxoate is a fluorinated organic peroxoate ester characterized by a perfluorinated heptane chain (C₇F₁₃) linked to a peroxoate group (O–O) and a tert-butyl ester moiety. Its molecular structure combines the strong electron-withdrawing effects of fluorine atoms with the steric bulk of the tert-butyl group, making it a highly stable yet reactive compound. This compound is primarily utilized as a radical initiator in polymerization processes, especially for fluorinated monomers, due to its ability to decompose under controlled conditions to generate perfluoroalkyl radicals .

Key properties include:

- Molecular Formula: C₁₁H₅F₁₃O₃

- Molecular Weight: ~504.14 g/mol

- Decomposition Temperature: ~80–100°C (varies with solvent and purity)

- Solubility: High solubility in fluorinated solvents (e.g., hexafluorobenzene) and moderate solubility in polar aprotic solvents like tetrahydrofuran (THF).

Properties

CAS No. |

83162-30-5 |

|---|---|

Molecular Formula |

C11H9F13O3 |

Molecular Weight |

436.17 g/mol |

IUPAC Name |

tert-butyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptaneperoxoate |

InChI |

InChI=1S/C11H9F13O3/c1-5(2,3)27-26-4(25)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-3H3 |

InChI Key |

POQZCIIJMONGGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl tridecafluoroheptaneperoxoate involves the use of tert-butyl hydroperoxide and other reagents under specific conditions. One common method involves the oxidation of tert-butyl alcohol using tert-butyl hydroperoxide in the presence of a catalyst . The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the reactive nature of the compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl tridecafluoroheptaneperoxoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as an oxidizing agent due to the presence of the peroxoate group.

Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium tert-butoxide, which acts as a strong base . The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can produce various oxidized products depending on the substrate.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl tridecafluoroheptaneperoxoate is used as an oxidizing agent in various organic synthesis reactions. Its unique structure allows it to participate in selective oxidation processes, making it valuable in the synthesis of complex molecules .

Biology and Medicine: In biology and medicine, the compound is studied for its potential use in drug development and as a tool for studying oxidative stress in biological systems. Its ability to generate reactive oxygen species makes it useful in research related to cellular oxidative damage and antioxidant defenses .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its role as an initiator in polymerization reactions is particularly noteworthy, as it helps control the molecular weight and properties of the resulting polymers .

Mechanism of Action

The mechanism of action of tert-Butyl tridecafluoroheptaneperoxoate involves the generation of reactive oxygen species through the decomposition of the peroxoate group. This process leads to the formation of free radicals, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

tert-Butyl Perfluorooctaneperoxoate (C₁₂H₅F₁₅O₃)

- Key Differences : Longer perfluorinated chain (C₈F₁₅ vs. C₇F₁₃) increases molecular weight (MW: ~554.15 g/mol) and fluorine content (67.4% vs. 63.8%).

- Reactivity : Higher thermal stability (decomposition at 90–110°C) due to increased chain length but slower radical generation kinetics.

- Applications : Preferred for high-temperature fluoropolymer synthesis (e.g., polytetrafluoroethylene).

Ethyl Tridecafluoroheptaneperoxoate (C₉H₃F₁₃O₃)

- Key Differences : Ethyl ester group instead of tert-butyl reduces steric hindrance.

- Reactivity : Lower thermal stability (decomposition at 60–80°C) but faster radical release.

- Applications : Used in low-temperature polymerizations but requires careful handling due to shock sensitivity.

tert-Butyl Heptaneperoxoate (C₁₁H₂₂O₃)

- Key Differences: Non-fluorinated hydrocarbon chain.

- Reactivity : Lower electron-withdrawing effects result in reduced radical generation efficiency.

- Applications: Limited to non-fluorinated monomer systems (e.g., styrene polymerization).

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Fluorine Content (%) | Decomposition Temp (°C) | Solubility in HFCs* | Applications |

|---|---|---|---|---|---|

| This compound | 504.14 | 63.8 | 80–100 | High | Fluoropolymer initiators |

| tert-Butyl perfluorooctaneperoxoate | 554.15 | 67.4 | 90–110 | High | High-temp fluoropolymer synthesis |

| Ethyl tridecafluoroheptaneperoxoate | 390.10 | 64.1 | 60–80 | Moderate | Low-temp specialty polymers |

| tert-Butyl heptaneperoxoate | 202.29 | 0 | 70–90 | Low | Non-fluorinated polymer systems |

*HFCs: Hydrofluorocarbon solvents.

Research Findings

Thermal Stability: Fluorinated peroxoates exhibit higher decomposition temperatures compared to non-fluorinated analogues due to the stabilizing effect of fluorine atoms on the O–O bond. The tert-butyl group further enhances stability by reducing unintended decomposition .

Solubility : Perfluorinated chains improve compatibility with fluorinated solvents, critical for homogeneous radical initiation in fluoropolymer production.

Safety Profile: Fluorinated peroxoates are less volatile than non-fluorinated counterparts but require stringent handling protocols due to shock sensitivity. Ethyl-based derivatives are particularly hazardous.

Limitations of Provided Evidence

Thus, this analysis relies on extrapolations from general principles of fluoroorganic chemistry and peroxoate reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.